molecular formula C7H6Br2KO9S2+ B14669274 Lanosol, disulfate CAS No. 40089-29-0

Lanosol, disulfate

Cat. No.: B14669274
CAS No.: 40089-29-0
M. Wt: 497.2 g/mol
InChI Key: JIKQTOAAAPPROY-UHFFFAOYSA-N
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Description

Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol) is a brominated phenolic compound predominantly isolated from red algae species such as Neorhodomela larix, Vertebrata lanosa (syn. Polysiphonia lanosa), and Odonthalia dentata . Its disulfate ester, lanosol-4,7-disulfate, is a major sulfated metabolite in these algae, constituting up to 1.5% of wet weight in N. larix . Structurally, lanosol disulfate features sulfate groups at the 4- and 5-positions (formerly 4,5-dihydroxy groups of lanosol), rendering it a polar, water-soluble derivative . This sulfation is hypothesized to serve as a storage mechanism, with enzymatic cleavage releasing bioactive lanosol upon algal injury .

However, its biological effects are often context-dependent, influenced by dosage, extraction methods, and structural modifications.

Properties

CAS No.

40089-29-0

Molecular Formula

C7H6Br2KO9S2+

Molecular Weight

497.2 g/mol

IUPAC Name

potassium;[2,3-dibromo-6-hydroxy-4-(sulfooxymethyl)phenyl] hydrogen sulfate

InChI

InChI=1S/C7H6Br2O9S2.K/c8-5-3(2-17-19(11,12)13)1-4(10)7(6(5)9)18-20(14,15)16;/h1,10H,2H2,(H,11,12,13)(H,14,15,16);/q;+1

InChI Key

JIKQTOAAAPPROY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1O)OS(=O)(=O)O)Br)Br)COS(=O)(=O)O.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Lanosol, disulfate can be synthesized through the sulfation of lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol). The sulfation process typically involves the use of sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the disulfate ester .

Industrial Production Methods

Industrial production of this compound involves the extraction of lanosol from red algae, followed by its chemical modification. The extraction process utilizes aqueous extraction and high-performance liquid chromatography (HPLC) separation techniques to isolate lanosol. The isolated lanosol is then subjected to sulfation to produce this compound .

Chemical Reactions Analysis

Sulfation and Methylation Reactions

Lanosol disulfate undergoes sulfation at the C-4 position, forming 4-sulfo-7-dimethylsulfonium lanosol (compound 7 ) (Table 1). This reaction involves:

  • Sulfation : Introduction of a sulfate group at C-4 via enzymatic or chemical sulfonation.

  • Methylation : A dimethylsulfonium moiety is appended at C-7, likely through nucleophilic substitution with dimethyl sulfide under oxidative conditions .

The reaction mechanism was confirmed via HR-ESI-MS (observed m/z 424.8411 [M + H]⁺) and ¹H/¹³C NMR (Table 1) .

Bromination Patterns

Lanosol disulfate’s bromination influences its reactivity:

  • Dibromination : Occurs at C-2 and C-3, stabilizing the aromatic ring and enhancing electrophilic substitution at C-6.

  • Regioselectivity : Bromination favors positions ortho and para to hydroxyl groups due to electron-donating effects of the sulfate moiety .

Amino Acid Conjugation

Lanosol disulfate reacts with amino acids (e.g., tyrosine, phenylalanine) to form hybrid metabolites (Table 2):

  • Mechanism : Nucleophilic aromatic substitution at C-6 of the lanosol scaffold with amino acid side chains.

  • Products :

    • 3-Bromo-5-sulfo-L-dihydroxyphenylalanine (compound 13 )

    • 3-(6′-Lanosyl lanosyl)-tyrosine (compound 15 ), featuring a lanosol dimer attached to tyrosine .

Table 1: NMR Data for 4-Sulfo-7-Dimethylsulfonium Lanosol (7)

Positionδₕ (ppm)δ_C (ppm)HMBC Correlations
C-4-151.20H-3, H-5
C-73.45 (s)56.80H-8, H-9 (CH₃ groups)
SO₃-128.62H-6

MS Fragments :

  • m/z 409 [M – CH₃]⁻

  • m/z 361 [M – C₂H₆]⁻ .

Table 2: Amino Acid-Lanosol Conjugates

CompoundStructureKey Reaction Sites
13 3-Bromo-5-sulfo-L-DOPAC-3 (Br), C-5 (SO₃)
15 3-(6′-Lanosyl lanosyl)-tyrosineC-3, C-6′ (lanosol)

Mechanistic Insights

  • Radical Pathways : Analogous to silica-induced thiol oxidation , lanosol disulfate may participate in redox reactions via surface-bound radicals, though direct evidence is pending.

  • Nucleophilicity : The sulfate group enhances electron density at C-6, facilitating nucleophilic attack by amino acids or thiols .

Scientific Research Applications

Lanosol, disulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various bromophenol derivatives.

    Biology: The compound is studied for its role in the chemical defense mechanisms of marine algae.

    Medicine: this compound exhibits antimicrobial properties and is investigated for potential therapeutic applications.

    Industry: It is used in the formulation of antimicrobial agents and preservatives

Mechanism of Action

The antimicrobial activity of lanosol, disulfate is attributed to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased membrane permeability and cell lysis. Additionally, this compound can inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Lanosol Derivatives: Ethers and Aldehydes

Lanol derivatives, such as methyl, ethyl, and n-propyl ethers, demonstrate enhanced cytotoxicity compared to the parent compound. For example:

Compound Structure IC50 (DLD-1 colon cancer) IC50 (HCT-116 colon cancer) Source
Lanosol (18) 2,3-dibromo-4,5-dihydroxybenzyl alcohol 18.3 µM 20.4 µM Polysiphonia lanosa
Lanosol methyl ether (19) Methoxy at 4-OH 14.6 µM 14.1 µM Polysiphonia lanosa
Lanosol ethyl ether (20) Ethoxy at 4-OH 13.5 µM 2.51 µM Polysiphonia lanosa
Lanosol n-propyl ether (21) n-Propoxy at 4-OH 12.4 µM 1.32 µM Polysiphonia lanosa

Data from

Key findings:

  • Side-chain elongation correlates with increased potency, particularly in HCT-116 cells .
  • Aldehyde derivatives (e.g., lanosol aldehyde) show reduced activity, highlighting the importance of hydroxyl/ether groups .

Sulfated vs. Unsulfated Bromophenols

Property Lanosol Disulfate (4) Unsulfated Lanosol (1)
Bioactivity Moderate cytotoxicity (IC50 ~9–21 µM) ; Inactive as feeding deterrent Potent feeding deterrent; Higher cytotoxicity (IC50 ~18–20 µM)
Solubility High (water-soluble) Low (requires organic solvents)
Stability Stable storage form in algae Reactive; prone to oxidation
Ecological Role Inactive precursor; released upon injury Direct chemical defense

Sulfation reduces deterrent activity but enhances stability, suggesting a trade-off between storage and bioactivity . Notably, some sulfated bromophenols (e.g., compound 25) retain moderate cytotoxicity (IC50 = 9.4 µM against ovarian cancer) .

Comparison with Dimeric Bromophenols

Dimeric bromophenols, such as compound 5 (a lanosol dimer), exhibit enhanced bioactivities:

  • Antifungal and anti-inflammatory effects: Dimerization increases potency by 2–5-fold compared to monomers .
  • Enzyme inhibition : Dimeric forms show stronger inhibition of glucose-6-phosphate dehydrogenase (IC50 ~1–5 µM) .

Unique Properties of Lanosol Disulfate

  • Antioxidant Capacity: Lanosol disulfate and related compounds scavenge DPPH radicals (IC50 = 9.52 µM), comparable to ascorbic acid .

Structural-Activity Relationships (SAR)

  • Bromine Substitution : Essential for bioactivity; removal reduces cytotoxicity and antimicrobial effects .
  • Hydroxyl Groups : Critical for radical scavenging; sulfation or etherification modulates solubility and potency .
  • Side Chains : Longer aliphatic chains (e.g., n-propyl) enhance membrane permeability and target binding .

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